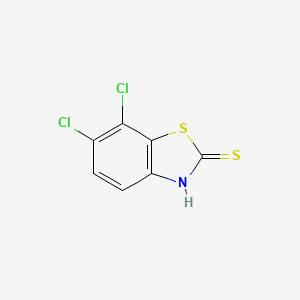

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione

CAS No.: 908355-87-3

Cat. No.: VC11989538

Molecular Formula: C7H3Cl2NS2

Molecular Weight: 236.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908355-87-3 |

|---|---|

| Molecular Formula | C7H3Cl2NS2 |

| Molecular Weight | 236.1 g/mol |

| IUPAC Name | 6,7-dichloro-3H-1,3-benzothiazole-2-thione |

| Standard InChI | InChI=1S/C7H3Cl2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |

| Standard InChI Key | XZCZNIDTPVGLMV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4,6-dichloro-3H-1,3-benzothiazole-2-thione, reflecting its benzothiazole core with chlorine substituents at positions 4 and 6 and a thione group at position 2 . Its molecular formula is C7H3Cl2NS2, with a molecular weight of 236.1 g/mol . The numbering convention for benzothiazole derivatives assigns position 1 to the sulfur atom and position 3 to the nitrogen atom, with subsequent positions following the ortho, meta, and para orientations relative to these heteroatoms.

Structural Depictions

The compound’s 2D structure (Fig. 1) reveals a planar benzothiazole ring system with chlorine atoms at the 4- and 6-positions. The thione group at position 2 introduces polarity due to the electronegative sulfur atom, influencing its reactivity in substitution and coordination reactions .

Synthesis and Isolation

Purification Techniques

Chromatographic methods, such as silica gel column chromatography, and recrystallization from solvents like acetonitrile or n-butyl chloride are commonly employed to isolate halogenated benzothiazoles . The compound’s moderate solubility in polar aprotic solvents facilitates purification.

Physicochemical Properties

Computed Physicochemical Descriptors

Key computed properties for 4,6-dichloro-3H-1,3-benzothiazole-2-thione include :

| Property | Value |

|---|---|

| XLogP3 | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 234.9084 Da |

These properties suggest high lipophilicity (XLogP3 = 3.5) and rigidity (rotatable bond count = 0), making it suitable for hydrophobic interactions in biological systems or material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume